CYP2D6 Genotype-Dependent Variability
In a head-to-head therapeutic drug monitoring cohort of CYP-genotyped patients (n=658 zuclopenthixol samples), mean dose-adjusted serum concentrations of zuclopenthixol were 1.5-fold higher in CYP2D6 poor metabolizers (PMs) compared to normal metabolizers (NMs) (P < 0.01). In contrast, CYP2D6 phenotype had no significant impact on flupentixol (n=115 samples) or haloperidol (n=320 samples) dose-adjusted concentrations [1]. This pharmacogenetic vulnerability is consistent with in vitro microsomal data showing that the combination of ketoconazole (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) completely abolished zuclopenthixol metabolism [2].
| Evidence Dimension | Fold-increase in dose-adjusted serum concentration attributable to CYP2D6 poor metabolizer phenotype |
|---|---|
| Target Compound Data | 1.5-fold (PM vs NM), 1.3-fold (IM vs NM) – zuclopenthixol |
| Comparator Or Baseline | Flupentixol: not significantly affected by CYP2D6; Haloperidol: not significantly affected by CYP2D6 |
| Quantified Difference | ≥1.5-fold differential for zuclopenthixol; no significant effect for comparators |
| Conditions | Clinical TDM cohort; multivariable mixed model analysis; CYP2D6 genotype-phenotype assignment (NM, IM, PM) |
Why This Matters
Selecting Zuclopenthixol-d4 as an internal standard ensures that the analytical method is fit-for-purpose in pharmacogenetic studies where CYP2D6 status dominates zuclopenthixol clearance, a requirement absent when using deuterated flupentixol or haloperidol.
- [1] Jukic MM, Smith RL, Molden E, Ingelman-Sundberg M. Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol. British Journal of Clinical Pharmacology. 2021;87(5):2228-2235. View Source
- [2] Davies SJC, Westin AA, Castberg I, Lewis G, Lennard MS, Taylor S, et al. Characterisation of zuclopenthixol metabolism by in vitro and therapeutic drug monitoring studies. Acta Psychiatrica Scandinavica. 2010;122(6):444-453. View Source
